![molecular formula C14H14ClNO4S B4655082 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B4655082.png)
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide
Overview
Description
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide, also known as CMMS, is a sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. This chemical compound has a unique structure and properties which make it an interesting candidate for various research fields.
Mechanism of Action
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of several enzymes and receptors, including carbonic anhydrase, cyclooxygenase, and angiotensin-converting enzyme. This inhibition is believed to be due to the compound's ability to bind to these targets and interfere with their normal function.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide can have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been shown to have potential applications in the treatment of hypertension and glaucoma.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide is its ability to selectively inhibit certain enzymes and receptors, making it a valuable tool for studying their function and potential therapeutic targets. However, limitations include the need for careful handling and storage due to the compound's potential toxicity and instability.
Future Directions
There are several potential future directions for research involving 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide, including:
1. Further exploration of the compound's potential applications in drug development and discovery.
2. Investigation of the compound's effects on other enzymes and receptors.
3. Development of new synthetic methods for producing 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide and related compounds.
4. Study of the compound's potential applications in the treatment of other diseases and conditions.
5. Development of new methods for delivering 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide to specific targets in the body.
In conclusion, 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide, or 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide, is a sulfonamide compound that has shown promise in various scientific research fields. Its unique structure and properties make it an interesting candidate for drug development and discovery, and its inhibitory effects on certain enzymes and receptors make it a valuable tool for studying their function and potential therapeutic targets. While there are limitations to its use, there are also several potential future directions for research involving 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide.
Scientific Research Applications
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development and discovery.
properties
IUPAC Name |
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-11-5-3-4-10(8-11)16-21(17,18)12-6-7-14(20-2)13(15)9-12/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAAHKCRCXINRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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